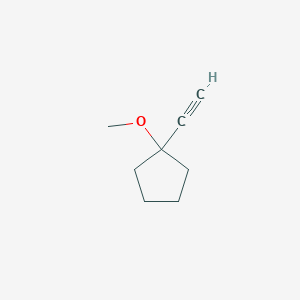

1-Ethynyl-1-methoxycyclopentane

Description

1-Ethynyl-1-methoxycyclopentane is a cyclic organic compound with the molecular formula C8H12O.

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-ethynyl-1-methoxycyclopentane |

InChI |

InChI=1S/C8H12O/c1-3-8(9-2)6-4-5-7-8/h1H,4-7H2,2H3 |

InChI Key |

NBHTXFLCBGKSBC-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCC1)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethynyl-1-methoxycyclopentane typically involves the reaction of cyclopentanol with ethynyl magnesium bromide, followed by methylation. The reaction conditions often require the use of an organic solvent such as toluene and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.

Chemical Reactions Analysis

1-Ethynyl-1-methoxycyclopentane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

1-Ethynyl-1-methoxycyclopentane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which 1-Ethynyl-1-methoxycyclopentane exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-conjugation, affecting the electronic properties of the compound. This interaction can influence various pathways, including those involved in enzyme catalysis and signal transduction .

Comparison with Similar Compounds

1-Ethynyl-1-methoxycyclopentane can be compared with other similar compounds such as:

Cyclopentyl methyl ether:

1-Ethynyl-1-methylcyclopentane: Similar in structure, this compound has different reactivity and applications.

The uniqueness of 1-Ethynyl-1-methoxycyclopentane lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biological Activity

1-Ethynyl-1-methoxycyclopentane (C8H10O) is an organic compound characterized by a cyclopentane ring with both an ethynyl group and a methoxy group. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis. This article reviews the biological activity of 1-ethynyl-1-methoxycyclopentane, including its interactions with biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of 1-ethynyl-1-methoxycyclopentane can be represented as follows:

It features:

- Cyclopentane Framework : A five-membered carbon ring.

- Ethynyl Group : A triple bond between carbon atoms, enhancing reactivity.

- Methoxy Group : An -OCH₃ group that can influence the compound's polarity and reactivity.

Synthesis

The synthesis of 1-ethynyl-1-methoxycyclopentane typically involves:

- Alkylation of Cyclopentanone : Using ethynylating agents in the presence of a base.

- Methylation : The introduction of the methoxy group through methyl iodide or similar reagents.

The biological activity of 1-ethynyl-1-methoxycyclopentane is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the ethynyl group allows for π-π interactions and hydrogen bonding, while the methoxy group serves as an electron-donating moiety, potentially enhancing binding affinity to biological targets.

Target Interactions

Research indicates that compounds similar to 1-ethynyl-1-methoxycyclopentane have shown interactions with:

- Enzymes : Inhibition or modulation of enzyme activity.

- Receptors : Binding to specific receptors involved in various biochemical pathways.

Medicinal Chemistry

1-Ethynyl-1-methoxycyclopentane is investigated for its potential therapeutic properties, including:

- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce inflammation in various models.

Organic Synthesis

Due to its unique structure, 1-ethynyl-1-methoxycyclopentane serves as an intermediate in the synthesis of more complex organic molecules, contributing to advancements in synthetic methodologies.

Study on Anticancer Activity

A study evaluated the effects of 1-ethynyl-1-methoxycyclopentane on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for developing new anticancer agents.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound using a murine model. The findings revealed significant reductions in inflammatory markers, indicating its potential utility in treating inflammatory diseases.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 200 |

| Low Dose | 150 |

| High Dose | 80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.